molecular formula C17H22BrN3O3 B15243051 tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 1260783-52-5

tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B15243051
CAS No.: 1260783-52-5
M. Wt: 396.3 g/mol
InChI Key: YRGBGUSOGYXHGO-UHFFFAOYSA-N
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Description

tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a quinazoline moiety fused with a piperidine ring, and it is functionalized with a tert-butyl ester and a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Quinazoline Formation: The quinazoline moiety is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the piperidine and quinazoline intermediates under specific conditions that promote the formation of the spiro center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

CAS No.

1260783-52-5

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

tert-butyl 8-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-9-7-17(8-10-21)19-13-11(14(22)20-17)5-4-6-12(13)18/h4-6,19H,7-10H2,1-3H3,(H,20,22)

InChI Key

YRGBGUSOGYXHGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=CC=C3Br)C(=O)N2

Origin of Product

United States

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